molecular formula C17H19N7OS B3016817 2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 2034370-74-4

2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

Cat. No.: B3016817
CAS No.: 2034370-74-4
M. Wt: 369.45
InChI Key: GSWGCKYEVRGMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C17H19N7OS and its molecular weight is 369.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in oncology and enzyme inhibition. This article synthesizes existing research to detail its biological activity, including cytotoxicity against cancer cell lines and enzyme inhibitory effects.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Methylthio group : Contributes to the compound's lipophilicity and potential interactions with biological membranes.
  • Pyrrolidine moiety : Often associated with enhancing bioactivity through improved binding to biological targets.
  • Triazolo-pyridazine framework : Known for various pharmacological properties, including anti-cancer activity.

1. Cytotoxicity

Recent studies have evaluated the cytotoxic effects of similar triazolo-pyridazine derivatives against various cancer cell lines. For instance:

  • Cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) : Compounds in this class exhibited significant cytotoxicity with IC50 values ranging from 1.06 μM to 2.73 μM for selected derivatives .
CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The compound 12e , structurally similar to the target compound, demonstrated that modifications in the triazolo-pyridazine framework can significantly enhance anti-cancer activity.

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Inhibition of c-Met kinase : The triazolo derivatives showed promising inhibitory activity against c-Met kinase, a target in cancer therapy. For example, the IC50 value for one derivative was found to be comparable to Foretinib, a known c-Met inhibitor .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Induction of apoptosis : Studies indicate that certain derivatives lead to late apoptosis in cancer cells, suggesting a mechanism involving programmed cell death .
  • Cell cycle arrest : Evidence suggests that these compounds can induce cell cycle arrest at the G0/G1 phase, further inhibiting cancer cell proliferation .

Case Study 1: Triazolo-Pyridazine Derivatives

A study synthesized and tested a series of triazolo-pyridazine derivatives for their anti-tumor activities. Among them, compounds demonstrated moderate to high cytotoxicity across multiple cancer cell lines, emphasizing the importance of structural optimization in enhancing biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR for similar compounds revealed that modifications to the pyrrolidine and methylthio groups significantly impacted both cytotoxicity and enzyme inhibition profiles. This highlights the need for further exploration of how structural variations influence biological outcomes .

Properties

IUPAC Name

2-methylsulfanyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7OS/c1-26-17-12(5-4-8-18-17)16(25)19-11-15-21-20-13-6-7-14(22-24(13)15)23-9-2-3-10-23/h4-8H,2-3,9-11H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWGCKYEVRGMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.